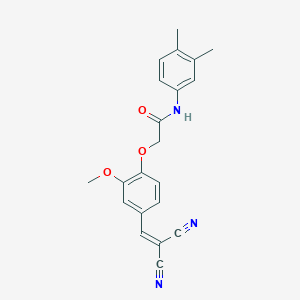

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC17443359

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N3O3 |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | 2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |

| Standard InChI Key | FNRSPKZKHBXXGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 2-(4-(2,2-dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide delineates its molecular architecture:

-

A central acetamide backbone (-) linked to a 3,4-dimethylphenyl group.

-

A phenoxy substituent at the α-carbon of the acetamide, bearing a 2-methoxy and 4-(2,2-dicyanovinyl) group.

The dicyanovinyl moiety () introduces electron-withdrawing properties, enhancing conjugation and polarizability. This structural feature is common in optoelectronic materials .

Synthetic Pathways and Reaction Mechanisms

Core Acetamide Formation

The synthesis likely begins with N-(3,4-dimethylphenyl)acetamide, analogous to methods for N-(2,4-dimethylphenyl)acetamide . Acetylation of 3,4-dimethylaniline using acetyl chloride or acetic anhydride in basic conditions yields the acetamide core :

Reaction conditions (e.g., sodium bicarbonate as a base, 60–80°C) mirror those for related acetanilides .

Dicyanovinyl Functionalization

The dicyanovinyl group is introduced via Knoevenagel condensation between a benzaldehyde derivative and malononitrile:

Piperidine or ammonium acetate typically catalyze this reaction .

Physicochemical Properties

While experimental data for the target compound are sparse, analogs provide predictive insights:

The dicyanovinyl group red-shifts absorption into the visible range, suggesting utility in organic photovoltaics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume